7-Ethyl-1H-indole-3-carbaldehyde
Overview
Description
7-Ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
7-Ethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are important types of molecules that play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The carbonyl groups in these compounds can undergo C–C and C–N coupling reactions and reductions , which may contribute to their interaction with biological targets.
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds can affect various biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, which suggests that they can induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
7-Ethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is an essential and efficient chemical precursor for generating biologically active structures . It can interact with various enzymes, proteins, and other biomolecules, although the specific interactions depend on the biochemical context. The nature of these interactions can vary widely, from simple binding to complex enzymatic transformations .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that indole derivatives can have varying effects at different dosages, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, where indole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3-position. The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed:
Oxidation: 7-Ethyl-1H-indole-3-carboxylic acid.
Reduction: 7-Ethyl-1H-indole-3-methanol.
Substitution: 2-Bromo-7-ethyl-1H-indole-3-carbaldehyde.
Scientific Research Applications
7-Ethyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is utilized in the development of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the ethyl group at the 7-position, making it less hydrophobic.
7-Methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
7-Bromo-1H-indole-3-carbaldehyde: Contains a bromine atom, which significantly alters its electronic properties and reactivity.
Uniqueness: 7-Ethyl-1H-indole-3-carbaldehyde is unique due to the presence of the ethyl group at the 7-position, which influences its hydrophobicity, reactivity, and biological activity. This structural feature can enhance its interaction with hydrophobic pockets in enzymes or receptors, potentially leading to improved efficacy in biological applications.
Properties
IUPAC Name |
7-ethyl-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-4-3-5-10-9(7-13)6-12-11(8)10/h3-7,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTNMUOPASFCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356330 | |
Record name | 7-Ethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154989-45-4 | |
Record name | 7-Ethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-ethyl-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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